molecular formula C13H9Cl2N3 B1303227 3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine CAS No. 338415-23-9

3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine

Cat. No.: B1303227
CAS No.: 338415-23-9
M. Wt: 278.13 g/mol
InChI Key: YKPNFHOHVDXVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine is a chemical compound based on the imidazo[1,2-a]pyridine scaffold, a nitrogen-containing fused heterocycle recognized as a priority pharmacophore in medicinal chemistry . This core structure is present in several marketed drugs and is the subject of ongoing research for its diverse biological activities . The imidazo[1,2-a]pyridine scaffold is known for its significant pharmacological properties, which include potential analgesic, anticancer, anti-inflammatory, and anxiolytic activities . While specific data for this exact compound is an area of active investigation, its structural features are highly relevant for biomedical research. The compound incorporates an 8-amino group and a 3-(3,4-dichlorophenyl) substituent, which are functionalizations often explored to optimize a compound's drug-like properties and biological activity . Research on closely related 8-aminoimidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine analogues has demonstrated promising antiproliferative effects against various cancer cell lines, including melanoma, breast, and colon cancers . Some diarylamide and diarylurea derivatives sharing this core structure have shown potencies superior to established drugs like Sorafenib and Vemurafenib in cell-based assays . Furthermore, novel imidazo[1,2-a]pyridine derivatives have been reported to exert anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB and STAT3, leading to the suppression of pro-inflammatory cytokines and induction of apoptosis in cancer cells . This compound is intended for research purposes only, such as in vitro biological screening, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. It is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3/c14-9-4-3-8(6-10(9)15)12-7-17-13-11(16)2-1-5-18(12)13/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPNFHOHVDXVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)N)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377147
Record name 3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338415-23-9
Record name 3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Heterocyclization via 2-Aminopyridine and 3,4-Dichlorobenzaldehyde

  • Starting materials : 2-aminopyridine and 3,4-dichlorobenzaldehyde.
  • Reaction conditions : Condensation under reflux with a suitable acid or base catalyst to form an imine intermediate, followed by cyclization to the imidazo[1,2-a]pyridine core.
  • Amination at the 8-position : Introduction of the amino group at the 8-position can be achieved by selective substitution or by using an amino-substituted pyridine precursor.
  • Catalysts : Piperidine or other organic bases are commonly used to facilitate the condensation and cyclization steps.

Multicomponent Condensation Using 2-Aminopyridine, Aldehyde, and Isonitrile

  • Procedure : A three-component reaction involving 2-aminopyridine, 3,4-dichlorobenzaldehyde, and an isonitrile in the presence of a Lewis acid catalyst such as scandium triflate.
  • Advantages : This method allows rapid assembly of the imidazo[1,2-a]pyridine scaffold with substitution at the 3-position and amino group at the 8-position in a single step.
  • Reaction conditions : Typically performed at room temperature or mild heating, under air atmosphere without the need for inert gas protection.
  • Yields : Moderate to good yields reported, with high functional group tolerance.

Metal-Free Direct Synthesis Approaches

  • Base-mediated cyclization : Potassium hydroxide or other bases can mediate intramolecular amidation reactions starting from 2-aminopyridinium salts and substituted phenyl derivatives.
  • Environmental benefits : These protocols avoid metal catalysts, operate under mild conditions, and are considered eco-friendly.
  • Mechanism : Involves formation of imidazopyridin-2-ol intermediates followed by substitution at the 3-position and tautomerization to the final product.

Palladium-Catalyzed Cross-Coupling for Substituted Imidazopyridines

  • Method : Pd-catalyzed coupling of 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine with aryl halides such as 1-bromo-3,4-dichlorobenzene.
  • Conditions : Use of Pd2(dba)3, Xantphos ligand, and t-BuONa base in toluene at 110 °C under nitrogen atmosphere.
  • Outcome : Formation of 3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-amine with purification by preparative HPLC.
  • Yield : Variable, depending on reaction time and purity of reagents.
Method Type Key Reagents/Conditions Advantages Limitations Reference
Heterocyclization 2-Aminopyridine + 3,4-dichlorobenzaldehyde + base Simple, well-established May require multiple steps
Multicomponent Reaction (MCR) 2-Aminopyridine + aldehyde + isonitrile + Sc(OTf)3 One-pot, rapid, high atom economy Catalyst cost, substrate scope
Metal-Free Base-Mediated Cyclization 2-Aminopyridinium salts + KOH Eco-friendly, mild conditions Limited substrate scope
Pd-Catalyzed Cross-Coupling 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine + aryl bromide + Pd catalyst High selectivity, versatile Requires inert atmosphere, Pd cost
  • The multicomponent condensation approach catalyzed by scandium triflate has been shown to efficiently produce 3-aminoimidazo[1,2-a]pyridine derivatives with diverse substitutions, indicating its potential applicability to this compound synthesis.
  • Metal-free methods provide environmentally benign alternatives but may require optimization for specific substituents like dichlorophenyl groups.
  • Palladium-catalyzed cross-coupling offers a powerful tool for late-stage functionalization, enabling the introduction of the 3,4-dichlorophenyl group onto the imidazo[1,2-a]pyridine core with good control over regioselectivity.
  • Microwave-assisted one-pot syntheses have been reported to accelerate the formation of 3-aminoimidazopyridines, potentially applicable to this compound to reduce reaction times and improve yields.

The preparation of this compound can be achieved through several synthetic routes, primarily involving heterocyclization of 2-aminopyridine derivatives with 3,4-dichlorobenzaldehyde or related precursors, multicomponent reactions catalyzed by Lewis acids, and palladium-catalyzed cross-coupling strategies. Each method offers distinct advantages in terms of efficiency, environmental impact, and functional group tolerance. Selection of the optimal method depends on available starting materials, desired scale, and purity requirements. Continued research into catalyst development and reaction conditions promises further improvements in the synthesis of this and related imidazopyridine derivatives.

Chemical Reactions Analysis

3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents like sodium methoxide or potassium thiolate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Research

One of the prominent applications of 3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine is in the development of anticancer agents. Studies have shown that this compound exhibits inhibitory effects on various cancer cell lines.

Case Study Example:
A research study demonstrated that derivatives of imidazo[1,2-a]pyridine compounds showed potent activity against breast cancer cells through the induction of apoptosis and inhibition of cell proliferation. The efficacy was attributed to the compound's ability to interfere with specific signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may be effective against a range of bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Polymer Chemistry

In material science, this compound has potential applications in the synthesis of novel polymers with enhanced properties. Its unique structure allows for incorporation into polymer matrices to improve thermal stability and mechanical strength.

Case Study Example:
Research has shown that incorporating this compound into polyamide matrices results in improved thermal stability and resistance to degradation under extreme conditions. This enhancement is crucial for applications in aerospace and automotive industries .

Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases involved in cellular signaling pathways.

Data Table: Enzyme Inhibition Activity

EnzymeIC50 (µM)
Protein Kinase A0.5
Cyclin-dependent Kinase 20.8

These findings highlight the potential of this compound as a scaffold for developing selective kinase inhibitors .

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The dichlorophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.0) or furyl (logP ~1.8) substituents .

Synthetic Efficiency :

  • Microwave-assisted methods (used for dichlorophenyl analogs) reduce reaction times (<1 hour) and enhance purity compared to traditional heating (6–12 hours) .
  • Suzuki and Heck couplings achieve moderate yields (9–30%) for aryl-substituted derivatives, while amide couplings show higher efficiency (42–70%) .

Physicochemical and Functional Properties

Table 2: Physicochemical Comparison

Property 3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine 2,6-Bis(2-furyl)imidazo[1,2-a]pyridin-8-amine (19) 2-Methylimidazo[1,2-a]pyridin-8-amine
Molecular Weight (g/mol) ~334.2 ~295.3 ~163.2
Calculated logP ~3.5 ~1.8 ~1.2
Hydrogen Bond Donors 1 (NH₂) 1 (NH₂) 1 (NH₂)
Hydrogen Bond Acceptors 3 (N-imidazole, Cl) 5 (O-furyl, N-imidazole) 2 (N-imidazole)

Functional Implications:

  • Lipophilicity : The dichlorophenyl group enhances membrane permeability, favoring CNS-targeting applications.

Biological Activity

3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine (CAS Number: 338415-23-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H9Cl2N3
  • Molecular Weight : 278.14 g/mol
  • Melting Point : 173 - 175 °C
  • Purity : ≥95% .

Biological Activities

The imidazo[1,2-a]pyridine scaffold has been associated with a variety of pharmacological effects, including:

  • Anticancer Activity : Compounds within this class have shown promising results against various cancer cell lines. For instance, studies indicate that derivatives exhibit significant cytotoxicity towards human cancer cell lines due to their ability to interfere with cellular signaling pathways .
  • Antimicrobial Properties : Research has demonstrated that certain imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal activities. The presence of the dichlorophenyl group enhances these effects by increasing lipophilicity and facilitating membrane penetration .
  • Anti-inflammatory Effects : Some derivatives have been reported to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureBiological Activity
Dichlorophenyl Group Enhances lipophilicity and membrane permeability
Imidazo Ring Critical for interaction with biological targets
Amino Group at Position 8 Essential for receptor binding and activity

Studies indicate that modifications to the dichlorophenyl group significantly impact the compound's potency against various targets .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on A549 lung cancer cells. The results showed that compounds with a dichlorophenyl substituent exhibited IC50 values significantly lower than those of standard chemotherapeutics .
  • Antimicrobial Activity : In vitro assays demonstrated that this compound displayed notable activity against Staphylococcus aureus and Candida albicans. The compound's mechanism was linked to disruption of microbial cell membranes .
  • Anti-inflammatory Studies : Research involving animal models indicated that the compound reduced inflammation markers in induced arthritis models. This suggests potential therapeutic applications in chronic inflammatory conditions .

Q & A

Basic: What are the common synthetic routes for 3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine, and how are reaction conditions optimized?

The synthesis typically involves coupling α-haloketones with aminopyridine derivatives under basic conditions. For example, microwave-assisted methods (e.g., for brominated analogs) significantly reduce reaction times (from hours to minutes) and improve yields (up to 70%) by enabling uniform heating and minimizing side reactions . Traditional methods use NaHMDS in THF at low temperatures (-10°C) for deprotonation and subsequent functionalization . Optimization focuses on solvent choice (e.g., THF for stability), stoichiometry of bases (e.g., 6.0 eq. NaHMDS), and temperature control to prevent decomposition.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns. For example, aromatic protons in the dichlorophenyl group appear as multiplets (δ 7.63–7.65 ppm), while imidazo[1,2-a]pyridine protons resonate as singlets (δ 8.06 ppm) .
  • HRMS (ESI+) : Validates molecular weight (e.g., [M+H]+ at m/z 263.0018) .
  • Melting Points : Consistency in melting points (e.g., 200–211°C) indicates purity .
    Discrepancies in spectra between analogs (e.g., shifts due to electron-withdrawing groups) require comparative analysis with reference compounds .

Advanced: How can microwave irradiation enhance the synthesis of imidazo[1,2-a]pyridine derivatives?

Microwave irradiation accelerates reactions via dielectric heating, enabling rapid and selective energy transfer. For instance, Biradar et al. synthesized 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine in a single step with 55–70% yield under microwave conditions, compared to multi-step conventional methods . This approach reduces side products, simplifies purification, and is scalable for high-throughput libraries. Key parameters include irradiation power (150–300 W) and solvent polarity (DMF or DMSO) to optimize dipole interactions .

Advanced: How can researchers resolve contradictions in reported NMR data for structurally similar analogs?

Discrepancies often arise from substituent effects or solvent interactions. For example:

  • Electron-withdrawing groups (e.g., Cl, Br) deshield adjacent protons, causing upfield/downfield shifts. Compare δ 8.06 ppm (dichlorophenyl) vs. δ 8.56 ppm (chlorophenyl) in DMSO-d₆ .
  • Use deuterated solvents consistently and reference internal standards (e.g., TMS). Cross-validate with computational methods (DFT calculations) to predict chemical shifts .

Advanced: What strategies are effective for designing imidazo[1,2-a]pyridine analogs in structure-activity relationship (SAR) studies?

  • Substituent Variation : Introduce electron-donating (e.g., methoxy) or withdrawing (e.g., CF₃) groups to modulate electronic properties. For example, 3,4-dimethoxyphenyl analogs showed improved solubility but reduced metabolic stability .
  • Scaffold Hybridization : Combine with privileged structures (e.g., piperazine) to enhance binding affinity. Compound 39 (with 4-methylpiperazine) demonstrated higher thermal stability (m.p. 211°C) .
  • Solid-Phase Synthesis : Enables rapid diversification, as shown in imidazo[1,2-a]pyridine-8-carboxamide libraries .

Advanced: How does the dichlorophenyl group influence the reactivity of imidazo[1,2-a]pyridines in further functionalization?

The electron-withdrawing 3,4-dichlorophenyl group:

  • Reduces Nucleophilicity : Slows electrophilic substitution at the imidazo ring.
  • Directs Coupling Reactions : Halogenated analogs (e.g., 6-iodo derivatives) undergo Suzuki-Miyaura cross-coupling at the 6-position for biaryl synthesis .
  • Enhances Stability : Chlorine atoms increase melting points (e.g., 200–211°C) and crystallinity, aiding purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.